hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane
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Overview
Description
Hexacyclo[66002,703,604,1105,12]tetradecane is a polycyclic hydrocarbon with a unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane can be synthesized through the hydrogenation of norbornadiene dimers. The process involves the preparation of norbornadiene dimer, followed by hydrogenation in the presence of a palladium-carbon (Pd-C) catalyst under 1 atmosphere of hydrogen . The reaction conditions are crucial to ensure the selective formation of the desired hexacyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly with aliphatic alcohols under the action of ionic liquids.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a Pd-C catalyst.
Substitution: Aliphatic alcohols (methanol, ethanol, n-propanol, n-butanol) in the presence of ionic liquids.
Major Products Formed
Oxidation: Oxidized derivatives of the hexacyclic structure.
Reduction: Reduced forms of the compound.
Substitution: 4-exo-alkoxypentacyclo[8.2.1.15,8.02,9.03,7]tetradecanes.
Scientific Research Applications
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane has several scientific research applications:
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Used as a transmission medium and working fluid in various industrial processes.
Mechanism of Action
The mechanism of action of hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane involves its ability to undergo structural transformations due to the significant strain in its cage-like structure. This strain allows for unusual structural rearrangements and reactions, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds
Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane: Another highly strained polycyclic hydrocarbon with similar reactivity and applications.
Pentacyclo[8.2.1.15,8.02,9.03,7]tetradecane: A related compound with a different ring structure but similar chemical properties.
Uniqueness
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane is unique due to its specific cage-like structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying strained ring systems and developing new synthetic methodologies.
Properties
CAS No. |
116954-47-3 |
---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-8-4-3-7-5(1)9-11(7)14-10(6)12(8)13(9)14/h5-14H,1-4H2 |
InChI Key |
IQSZFXHNUQSSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC4C1C5C4C6C2C3C56 |
Origin of Product |
United States |
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